![molecular formula C16H12ClN3O4 B2853520 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide CAS No. 1105639-07-3](/img/structure/B2853520.png)
1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide
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Overview
Description
Synthesis Analysis
Indole derivatives, such as “1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide”, have been synthesized for various purposes, including the treatment of cancer cells, microbes, and different types of disorders in the human body . The Fischer indole synthesis method has been used to create tricyclic indole derivatives .Chemical Reactions Analysis
Indole derivatives have been synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Physical And Chemical Properties Analysis
The molecular formula of “1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide” is C16H12ClN3O4, and its molecular weight is 345.74.Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . They showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, which are proteins that regulate the immune response .
Anticancer Activity
Indole derivatives have shown promising results in the field of cancer research . They have demonstrated antiproliferative activity, with GI50 values ranging from 26 nM to 86 nM .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . They can inhibit the replication of the HIV virus, which is crucial in the treatment of HIV/AIDS .
Antioxidant Activity
Indole derivatives also possess antioxidant properties . They can neutralize harmful free radicals in the body, which can prevent oxidative stress and related diseases .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, which is useful in the treatment of infectious diseases .
Antitubercular Activity
Indole derivatives also possess antitubercular properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . They can regulate blood glucose levels, which is crucial in the management of diabetes .
Mechanism of Action
Target of Action
The primary target of 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, MmpL3, by forming hydrogen bonds . This interaction inhibits the activity of MmpL3 , disrupting the synthesis of the cell wall in Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of growth in Mycobacterium tuberculosis . This is due to the disruption of the cell wall biosynthesis pathway, which leads to the death of the bacteria .
Future Directions
Indole derivatives have attracted increasing attention in recent years due to their biological activity. They have been used for the treatment of various disorders in the human body, and the investigation of novel methods of synthesis have attracted the attention of the chemical community . Future research may focus on further exploring the potential applications of these compounds.
properties
IUPAC Name |
1-(4-chloro-3-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c17-11-6-5-10(8-13(11)20(23)24)16(22)19-12-4-2-1-3-9(12)7-14(19)15(18)21/h1-6,8,14H,7H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKBUXRTGDPELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide |
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